molecular formula C17H12BrN3OS B10958984 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazin-1(2H)-one

3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazin-1(2H)-one

Cat. No.: B10958984
M. Wt: 386.3 g/mol
InChI Key: BRYKGVLVRHSWME-UHFFFAOYSA-N
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Description

3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3,4-DIHYDRO-1(2H)-PHTHALAZINONE is a complex organic compound that features a thiazole ring and a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3,4-DIHYDRO-1(2H)-PHTHALAZINONE typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with phthalic anhydride under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3,4-DIHYDRO-1(2H)-PHTHALAZINONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3,4-DIHYDRO-1(2H)-PHTHALAZINONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3,4-DIHYDRO-1(2H)-PHTHALAZINONE involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or function, leading to cell death. In anticancer applications, it may inhibit specific enzymes or receptors involved in cell proliferation, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3,4-DIHYDRO-1(2H)-PHTHALAZINONE is unique due to the combination of the thiazole ring and phthalazinone moiety, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions with biological targets compared to similar compounds .

Properties

Molecular Formula

C17H12BrN3OS

Molecular Weight

386.3 g/mol

IUPAC Name

3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dihydrophthalazin-1-one

InChI

InChI=1S/C17H12BrN3OS/c18-13-7-5-11(6-8-13)15-10-23-17(19-15)21-9-12-3-1-2-4-14(12)16(22)20-21/h1-8,10H,9H2,(H,20,22)

InChI Key

BRYKGVLVRHSWME-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)NN1C3=NC(=CS3)C4=CC=C(C=C4)Br

Origin of Product

United States

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